molecular formula C15H17N5O2 B5469025 2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5469025
M. Wt: 299.33 g/mol
InChI Key: CUGIVTAMYLWPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,5-dimethyl-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one” is a complex organic molecule that contains several functional groups and rings, including a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring, a tetrahydrofuran ring, and two methyl groups .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For instance, the tetrahydrofuran ring could potentially be synthesized from 2,5-dimethylfuran through a series of reactions . The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring could be synthesized from related pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one ring system is a fused ring system with nitrogen atoms, which could potentially participate in hydrogen bonding and other intermolecular interactions . The tetrahydrofuran ring is a five-membered ring with an oxygen atom, which could also participate in similar interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups and rings in the molecule provides many possibilities for different types of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential uses in medicine, materials science, or other fields .

Properties

IUPAC Name

4,8-dimethyl-11-(oxolan-2-ylmethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-13-12(20-15(16-9)17-10(2)18-20)5-6-19(14(13)21)8-11-4-3-7-22-11/h5-6,11H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGIVTAMYLWPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C3=C1C(=O)N(C=C3)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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